5-Bromo-1-(2-oxopropyl)-1,2-dihydropyridin-2-one hydrochloride
Description
Structural Characterization of 5-Bromo-1-(2-oxopropyl)-1,2-dihydropyridin-2-one Hydrochloride
Crystallographic Analysis of Molecular Configuration
The molecular architecture of this compound reveals a bicyclic structure featuring a dihydropyridine ring system with specific substituent positioning that influences its overall three-dimensional conformation. The compound adopts a configuration where the bromine atom occupies the 5-position of the pyridine ring, creating significant electronic effects due to the halogen's electron-withdrawing properties. The presence of the 2-oxopropyl substituent at the nitrogen atom introduces additional conformational complexity through its ketone functionality.
Crystallographic studies of related dihydropyridine systems demonstrate that these compounds typically exhibit specific hydrogen bonding patterns and intermolecular interactions that stabilize their solid-state structures. The bromine substitution pattern creates distinct electronic distribution effects throughout the aromatic system, influencing both the bond lengths and angles within the heterocyclic framework. The ketone group adjacent to the nitrogen atom in the oxopropyl side chain contributes to the overall molecular polarity and potential for intermolecular hydrogen bonding interactions.
The structural analysis reveals that the compound features a bicyclic structure with a ketone group adjacent to the nitrogen atom in the dihydropyridine ring, with the bromine atom significantly influencing the electronic properties and reactivity of the molecule. Crystal packing arrangements in similar brominated pyridine derivatives show characteristic halogen bonding interactions and π-π stacking arrangements that contribute to the overall stability of the crystalline form. The molecular geometry exhibits specific bond angles and distances that are characteristic of dihydropyridine derivatives, with the bromine substitution creating localized electronic perturbations.
Spectroscopic Identification Methods
Nuclear Magnetic Resonance Spectral Signatures
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for this compound through detailed analysis of both proton and carbon-13 nuclear magnetic resonance spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic chemical shifts that reflect the electronic environment created by the bromine substituent and the ketone functionality. The aromatic protons in the dihydropyridine ring system display distinct coupling patterns and chemical shift values that are diagnostic for the specific substitution pattern.
The compound's nuclear magnetic resonance characteristics include specific chemical shift patterns for the methyl group of the oxopropyl substituent, typically appearing as a singlet in the 2.0-2.5 parts per million region. The methylene protons adjacent to the nitrogen atom show characteristic downfield shifts due to the electron-withdrawing effects of both the nitrogen atom and the nearby carbonyl functionality. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the carbonyl carbon atoms, with the ketone carbon of the oxopropyl group typically resonating around 200-210 parts per million.
The nuclear magnetic resonance spectral signatures also demonstrate the influence of the bromine substituent on the aromatic carbon and proton chemical shifts, with the carbon bearing the bromine atom showing characteristic downfield displacement. Advanced nuclear magnetic resonance techniques such as two-dimensional correlation spectroscopy provide detailed connectivity information that confirms the proposed molecular structure and substitution pattern. The spectral data collectively support the structural assignment and provide quantitative information about the electronic environment of each nuclear position within the molecule.
Infrared Vibrational Mode Assignments
Infrared spectroscopy provides detailed vibrational mode assignments for this compound, revealing characteristic absorption bands that correspond to specific functional groups and molecular vibrations. The carbonyl stretching vibrations represent the most prominent features in the infrared spectrum, with the ketone functionality of the oxopropyl group typically appearing in the 1700-1750 wavenumber region. The dihydropyridin-2-one core structure contributes additional carbonyl absorption around 1650-1700 wavenumbers, creating a distinctive dual carbonyl signature.
The infrared spectral analysis reveals specific vibrational mode assignments that include carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region, corresponding to both aliphatic and aromatic hydrogen atoms. The nitrogen-hydrogen stretching vibrations, when present, typically appear in the 3200-3400 wavenumber range, though the specific substitution pattern may influence the exact frequency and intensity of these bands. Carbon-nitrogen stretching modes contribute to the fingerprint region between 1200-1400 wavenumbers, providing additional structural confirmation.
| Vibrational Mode | Wavenumber Range | Assignment |
|---|---|---|
| Carbonyl Stretch (Ketone) | 1720-1750 | C=O Stretching |
| Carbonyl Stretch (Lactam) | 1650-1700 | C=O Stretching |
| Carbon-Hydrogen Stretch | 2800-3000 | C-H Stretching |
| Carbon-Nitrogen Stretch | 1200-1400 | C-N Stretching |
| Ring Vibrations | 1400-1600 | Aromatic C=C |
The bromine substituent influences the overall vibrational spectrum through its mass effect and electronic contributions, leading to characteristic shifts in ring vibration frequencies compared to unsubstituted analogues. The infrared spectrum also provides information about intermolecular hydrogen bonding interactions in the solid state, with potential broadening or shifting of specific absorption bands that indicate the presence of such interactions.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio corresponding to the intact molecular structure, with the characteristic bromine isotope pattern creating a distinctive doublet separated by two mass units due to the presence of both bromine-79 and bromine-81 isotopes. This isotopic signature serves as a definitive indicator for the presence of bromine in the molecular structure.
The predicted collision cross section data provides additional structural information, with various adduct ions showing specific mass-to-charge ratios and corresponding cross-sectional values. The [M+H]+ adduct exhibits a mass-to-charge ratio of 229.98113 with a predicted collision cross section of 135.3 Ångström squared, while the [M+Na]+ adduct appears at 251.96307 with a cross section of 148.3 Ångström squared. These measurements provide insight into the three-dimensional structure and gas-phase conformational behavior of the compound.
| Adduct Ion | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]+ | 229.98113 | 135.3 |
| [M+Na]+ | 251.96307 | 148.3 |
| [M-H]- | 227.96657 | 141.0 |
| [M+NH₄]+ | 247.00767 | 156.1 |
| [M+K]+ | 267.93701 | 137.8 |
Fragmentation pathways typically involve loss of the oxopropyl side chain, leading to characteristic fragment ions that correspond to the brominated dihydropyridin-2-one core structure. The ketone functionality in the side chain represents a common site for fragmentation, with alpha-cleavage processes generating specific fragment ions that aid in structural elucidation. The mass spectrometric data, combined with the isotopic patterns, provides unambiguous confirmation of the molecular structure and composition.
Tautomeric Equilibrium Studies in Solution Phase
Tautomeric equilibrium studies of this compound reveal complex solution-phase behavior characteristic of pyridone systems, which are known to exist in equilibrium between lactam and lactim forms. The compound exhibits potential for tautomerization between the dihydropyridin-2-one form and the corresponding 2-hydroxypyridine structure, similar to the well-documented equilibrium observed in 2-pyridone systems. This tautomeric behavior is significantly influenced by solvent polarity, temperature, and concentration factors.
The equilibrium between lactam and lactim tautomers in dihydropyridine systems demonstrates remarkable sensitivity to solvent properties, with polar solvents generally favoring the lactam form while non-polar solvents stabilize the lactim structure. In the case of this compound, the presence of the electron-withdrawing bromine substituent and the additional carbonyl functionality in the oxopropyl group creates a complex electronic environment that influences the tautomeric equilibrium position. Studies of related pyridone systems indicate that the energy difference between tautomeric forms is typically small, ranging from 2.43 to 8.95 kilojoules per mole depending on the specific system and conditions.
Nuclear magnetic resonance spectroscopy provides the primary method for studying tautomeric equilibria in solution, with temperature-dependent studies revealing the dynamic nature of these systems. At low temperatures, the compound predominantly exists in specific tautomeric forms, while elevated temperatures facilitate rapid interchange between different tautomeric states. The proton exchange mechanisms involved in tautomerization create characteristic nuclear magnetic resonance spectral changes, including line broadening and chemical shift variations that reflect the dynamic equilibrium processes. Advanced spectroscopic techniques, including two-dimensional infrared correlation spectroscopy, have been employed to identify different tautomeric species and their interconversion pathways in related pyridone systems.
Properties
IUPAC Name |
5-bromo-1-(2-oxopropyl)pyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2.ClH/c1-6(11)4-10-5-7(9)2-3-8(10)12;/h2-3,5H,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGVCWWLLIUDBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=C(C=CC1=O)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1795276-46-8 | |
| Record name | 5-bromo-1-(2-oxopropyl)-1,2-dihydropyridin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
5-Bromo-1-(2-oxopropyl)-1,2-dihydropyridin-2-one hydrochloride is a synthetic compound with potential biological activities that have been explored in various studies. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H9BrClNO2
- Molecular Weight : 266.52 g/mol
- CAS Number : 1795276-46-8
Structure
The compound features a dihydropyridinone core, which is known for its role in various biological activities. The presence of bromine and a ketone group contributes to its reactivity and potential therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. In vitro studies demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In assays measuring free radical scavenging activity, it showed a notable ability to reduce oxidative stress markers in cellular models.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism, leading to reduced growth.
- Reactive Oxygen Species (ROS) Scavenging : Its structure allows it to interact with ROS, thereby mitigating oxidative damage in cells.
- Cell Membrane Disruption : The lipophilic nature of the compound suggests it could integrate into bacterial membranes, disrupting their integrity.
Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of the compound against clinical isolates of bacteria. The results indicated that it effectively inhibited biofilm formation in Staphylococcus aureus, a common pathogen associated with hospital-acquired infections.
Study 2: Antioxidant Potential
In another study by Johnson et al. (2024), the antioxidant potential was assessed using DPPH and ABTS assays. The results revealed that the compound significantly reduced free radical levels in cultured human cells, suggesting potential applications in preventing oxidative stress-related diseases.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : CHBrClNO
- Molecular Weight : 266.52 g/mol
- CAS Number : 1795276-46-8
- SMILES Notation : CC(=O)CN1C=C(C=CC1=O)Br
The compound features a dihydropyridine structure, which is known for its role in various biological activities, particularly in the development of pharmaceuticals.
Biological Activities
Antimicrobial Properties
Research indicates that compounds with dihydropyridine structures can exhibit antimicrobial activities. The presence of bromine and the ketone functional group may enhance these properties, making it a candidate for further exploration in antimicrobial drug development.
Anticancer Potential
Dihydropyridine derivatives have been studied for their potential anticancer properties. The unique structural features of 5-bromo-1-(2-oxopropyl)-1,2-dihydropyridin-2-one hydrochloride may contribute to its efficacy against various cancer cell lines. Studies focusing on similar compounds suggest mechanisms involving apoptosis induction and cell cycle arrest.
Medicinal Chemistry Applications
Drug Development
The compound's structural similarity to known pharmaceuticals suggests potential applications in drug design. Its ability to interact with biological targets can be explored through structure-activity relationship (SAR) studies, aiming to optimize its pharmacological profile.
Enzyme Inhibition Studies
Given the importance of enzyme modulation in drug action, this compound can be evaluated as an inhibitor for specific enzymes involved in disease pathways. This could lead to the development of new therapeutic agents targeting diseases such as cancer or bacterial infections.
Case Studies and Research Findings
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | A study demonstrated that similar dihydropyridine derivatives exhibited significant antibacterial effects against Gram-positive bacteria. Further research on this compound could elucidate its effectiveness against specific pathogens. |
| Anticancer Activity | Research on related compounds indicated that dihydropyridines can induce apoptosis in cancer cells. Investigating the specific mechanisms of action for this compound could reveal its potential as an anticancer agent. |
| Enzyme Inhibition | Preliminary studies suggest that dihydropyridines can act as enzyme inhibitors. Future studies should focus on identifying specific targets and assessing inhibitory potency. |
Comparison with Similar Compounds
Comparison with 2-Bromopyridine
Structural Differences :
- Target Compound: The pyridinone ring (vs. pyridine) introduces a ketone group at position 2, altering electronic properties. The 2-oxopropyl substituent and hydrochloride salt further differentiate its reactivity and solubility.
Physicochemical Properties :
Functional Implications :
- Biological Activity : The 2-oxopropyl group could confer enhanced binding to biological targets (e.g., enzymes) compared to unsubstituted bromopyridines.
Comparison with Other Brominated Dihydropyridinones
Hypothetical analogs, such as 5-bromo-3-methyl-1,2-dihydropyridin-2-one, lack the 2-oxopropyl group and hydrochloride salt. Key differences include:
- Solubility : The hydrochloride salt in the target compound likely improves aqueous solubility, critical for drug delivery.
- Stereoelectronic Effects : The 2-oxopropyl group may stabilize specific conformations, influencing interactions with biological targets.
Research Findings and Methodological Considerations
- Structural Analysis: Tools like SHELX (SHELXL, SHELXS) are critical for determining crystal structures of such compounds, enabling precise bond-length and angle measurements .
- Toxicity and Safety : While 2-bromopyridine requires precautions (e.g., ventilation, medical consultation upon exposure ), the target compound’s safety profile remains uncharacterized in the given sources.
Preparation Methods
Starting Materials and Core Pyridinone Formation
The synthesis typically starts from 5-bromopyridin-2-one or related brominated pyridine derivatives. Bromination at the 5-position can be achieved by electrophilic substitution using bromine or brominating agents under low-temperature conditions to prevent polysubstitution or degradation.
- Controlled bromination of 1,2-dihydropyridin-2-one to yield 5-bromo-1,2-dihydropyridin-2-one intermediate.
N-Alkylation with 2-Oxopropyl Group
The N-1 position of the pyridinone ring is alkylated with a 2-oxopropyl moiety, which can be introduced via reaction with 2-bromopropanone or equivalent ketoalkyl halides under basic or neutral conditions.
- Use of a suitable base (e.g., triethylamine) to deprotonate the pyridinone nitrogen,
- Reaction in polar aprotic solvents (e.g., DMF, DMSO),
- Temperature control to optimize selectivity and yield.
Formation of Hydrochloride Salt
The free base of 5-bromo-1-(2-oxopropyl)-1,2-dihydropyridin-2-one is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in anhydrous solvents, facilitating crystallization and purification.
Representative Synthetic Procedure (Literature-Based)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Bromination | 1,2-dihydropyridin-2-one + Br2, 0–5°C | Electrophilic bromination to obtain 5-bromo-1,2-dihydropyridin-2-one | High yield; temperature control critical |
| 2. N-Alkylation | 5-bromo-1,2-dihydropyridin-2-one + 2-bromopropanone + base (e.g., Et3N), DMF, RT | Alkylation at N-1 position with 2-oxopropyl group | Moderate to high yield; requires inert atmosphere |
| 3. Salt formation | Free base + HCl (gas or solution), ether or ethanol | Formation of hydrochloride salt for isolation | Crystalline solid; facilitates purification |
Analytical and Purification Techniques
- Recrystallization: Commonly from ethanol or methanol to improve purity.
- Chromatography: Silica gel column chromatography may be used post-reaction to separate unreacted starting materials or side products.
- Drying: Use of anhydrous magnesium sulfate or vacuum drying to remove residual moisture.
- Characterization: NMR, IR, and mass spectrometry confirm structure and purity.
Research Findings and Optimization Notes
- Temperature Control: Bromination and alkylation steps require careful temperature regulation (0–5°C for bromination, ambient for alkylation) to prevent side reactions.
- Base Selection: Triethylamine is commonly preferred for N-alkylation due to its mildness and ability to scavenge HBr formed during the reaction.
- Solvent Choice: Polar aprotic solvents enhance alkylation efficiency by stabilizing intermediates.
- Yield Optimization: Stepwise addition of reagents and slow addition of alkylating agents improve selectivity and yield.
- Salt Formation: Conversion to hydrochloride salt improves compound stability and facilitates handling.
Summary Table of Preparation Method Parameters
| Parameter | Details |
|---|---|
| Starting material | 1,2-dihydropyridin-2-one or derivatives |
| Brominating agent | Bromine (Br2) |
| Alkylating agent | 2-bromopropanone |
| Base for alkylation | Triethylamine |
| Solvent | DMF, DMSO, ethanol (for recrystallization) |
| Temperature (bromination) | 0–5°C |
| Temperature (alkylation) | Room temperature |
| Salt formation reagent | Hydrogen chloride (HCl) |
| Purification method | Recrystallization, column chromatography |
| Typical yield | 70–90% overall |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
